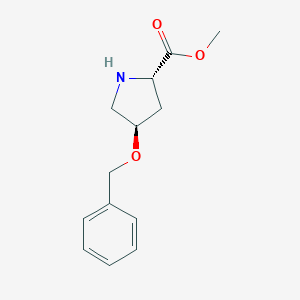

Trans Methyl O-benzyl-L-4-hydroxyproline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans Methyl O-benzyl-L-4-hydroxyproline is an imino acid and the primary constituent of collagen . It has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline involves designing key nodes of anabolic pathway to enhance carbon flux and minimize carbon loss . A basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .Molecular Structure Analysis

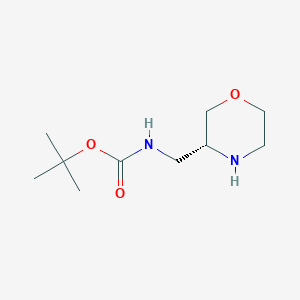

Trans Methyl O-benzyl-L-4-hydroxyproline contains total 35 bond(s); 18 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) .Chemical Reactions Analysis

The introduction of the NOG (non-oxidative glycolysis) pathway rearranged the central carbon metabolism, redirecting glucose towards acetyl-CoA . The supply of NADPH was enhanced to improve the acid production capacity of the strain . The fermentation process of T-4-HYP was optimized using a continuous feeding method .Physical And Chemical Properties Analysis

Trans Methyl O-benzyl-L-4-hydroxyproline has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol . Its density is predicted to be 1.14±0.1 g/cm3 . It has a melting point of 124-125 C and a boiling point of 331.6±42.0 C .科学的研究の応用

Biomedical Applications

Trans Methyl O-benzyl-L-4-hydroxyproline: is a significant intermediate in the synthesis of various antibiotic drugs . Its role as a primary constituent of collagen makes it essential in the development of treatments that target connective tissues. It’s also used in the creation of pharmaceuticals that have antitumor , immunosuppressive , anti-HIV , and anti-inflammatory properties .

Chemical Manufacturing

In the chemical industry, this compound serves as a valuable chiral building block for the organic synthesis of pharmaceuticals . Its stereochemistry is crucial for the production of certain drugs, ensuring the correct three-dimensional structure for effective drug-target interactions.

Food Nutrition

Trans Methyl O-benzyl-L-4-hydroxyproline: contributes to food nutrition by being a precursor for the synthesis of glycine, pyruvate, and glucose . It can also scavenge reactive oxygen species, thereby playing a role in reducing oxidative stress when added to plant-based diets .

Beauty and Skincare

In the beauty and skincare industry, this compound is utilized due to its significant presence in collagen, which is a major component of skin . It helps in the formulation of products that aim to improve skin elasticity and reduce the signs of aging.

Pharmaceutical Synthesis

This compound is crucial for the synthesis of a range of pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme inhibitors . Its ability to act as an intermediate in drug synthesis makes it a valuable asset in pharmaceutical research and development.

Antitumor and Immunosuppressive Research

Trans Methyl O-benzyl-L-4-hydroxyproline: shows potential in antitumor and immunosuppressive applications. It’s being studied for its efficacy in tissue culture and in vivo as a potent inhibitor of cell growth, which could lead to new cancer therapies .

作用機序

Biochemical Pathways

Trans Methyl O-benzyl-L-4-hydroxyproline plays a role in the synthesis of antibiotic drugs . It is involved in the rearrangement of central carbon metabolism in Escherichia coli, enhancing the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the non-oxidative glycolysis (NOG) pathway redirects glucose towards acetyl-CoA, enhancing the carbon flux of the TCA cycle .

将来の方向性

The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .

特性

IUPAC Name |

methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYGFMCYASWNS-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428634 |

Source

|

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans Methyl O-benzyl-L-4-hydroxyproline | |

CAS RN |

113490-76-9 |

Source

|

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)